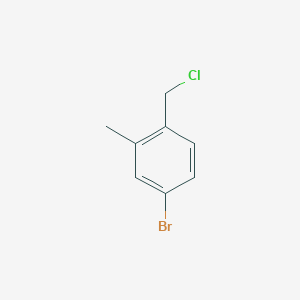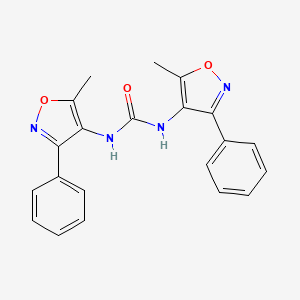
A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol
Übersicht
Beschreibung
A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol is an organic compound characterized by the presence of an aminomethyl group, a hydroxyl group, and two benzene rings
Wirkmechanismus
Target of Action
For instance, some amines act as agonists for the A1 adenosine receptors (A1AR), which are widely distributed in the body and modulate numerous normal and pathological processes .
Mode of Action
Amines generally act as nucleophiles, reacting with electrophiles in biological systems . For example, amines can react with carbonyl groups in aldehydes and ketones to form imines .
Biochemical Pathways
For instance, they participate in the formation of Schiff bases, which are intermediates in many metabolic pathways .
Pharmacokinetics
The pharmacokinetics of amines can vary widely depending on their structure and the presence of functional groups .
Result of Action
For example, the formation of imines can lead to changes in the structure and function of proteins .
Action Environment
The activity of amines can be influenced by factors such as ph, temperature, and the presence of other molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol can be achieved through several methods. One common approach involves the alkylation of ammonia, where an alkyl halide reacts with ammonia to form a primary amine . Another method is the reduction of nitriles using lithium aluminum hydride (LiAlH4) to produce primary amines . Additionally, the Gabriel synthesis, which involves the reaction of potassium phthalimide with an alkyl halide, can be used to prepare primary amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The reduction of nitriles and the Gabriel synthesis are often preferred due to their high yields and relatively simple reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form corresponding aldehydes or ketones . Reduction reactions can convert the compound into different amine derivatives . Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) . Reaction conditions vary depending on the desired product, but typical conditions include refluxing in organic solvents and maintaining specific temperature and pH ranges .
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions yield aldehydes or ketones, while reduction reactions produce various amine derivatives . Substitution reactions result in the formation of new functionalized compounds .
Wissenschaftliche Forschungsanwendungen
A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, the compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules . In medicine, it is investigated for its potential therapeutic properties, including its role as a precursor for drug development . Additionally, the compound finds applications in the industry as an intermediate in the synthesis of various chemicals and materials .
Vergleich Mit ähnlichen Verbindungen
A-1-(Aminomethyl)-4-hydroxy-1,3-benzendimethanol can be compared with other similar compounds, such as primary, secondary, and tertiary amines . Primary amines have one alkyl or aryl group attached to the nitrogen atom, while secondary and tertiary amines have two and three groups, respectively . The presence of the hydroxyl group and the benzene rings in this compound distinguishes it from other amines and contributes to its unique chemical properties . Similar compounds include benzylamine, aniline, and phenethylamine .
Eigenschaften
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,9,11-13H,4-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWJKPKXTLAZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)benzenol](/img/structure/B3118554.png)
![7,7,8,8,9,9,10,10,11,11,12,12,12-Tridecafluoro-1-(1H-naphtho[2,3-d]imidazol-2-yl)dodecan-6-one](/img/structure/B3118564.png)
![(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-Dimethyl-15-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol](/img/structure/B3118565.png)




![2-[2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B3118598.png)



![methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate](/img/structure/B3118626.png)
![N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea](/img/structure/B3118627.png)

